

# Crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid derivatives

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## Compound of Interest

**Compound Name:** 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

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An In-Depth Technical Guide to the Crystal Structure of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid and its Derivatives

## Authored by a Senior Application Scientist Foreword: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is the foundational blueprint upon which function is built. For researchers, particularly those in drug development, the crystal structure of a compound provides unparalleled insights into its behavior, from intermolecular interactions that govern its solid-state properties to the precise conformation that dictates its binding affinity with a biological target. This guide focuses on 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a member of the versatile isoxazole family of heterocycles. Isoxazole derivatives are recognized for a wide spectrum of biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.<sup>[1][2][3]</sup> The precise arrangement of atoms in the solid state, elucidated through single-crystal X-ray crystallography, is crucial for establishing definitive structure-activity relationships (SAR) and enabling rational drug design.<sup>[4]</sup>

This document is structured to provide not just the crystallographic data but also the scientific rationale behind the experimental protocols. We will explore the synthesis, crystallization, and structural analysis of the title compound, offering a holistic view that bridges chemical synthesis with physical characterization.

## The Isoxazole Scaffold: A Privileged Heterocycle

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.<sup>[5]</sup> This arrangement imparts a unique electronic and structural character, making it a valuable scaffold in medicinal chemistry. Derivatives of this core are found in numerous pharmaceuticals, including the COX-2 inhibitor valdecoxib and beta-lactamase-resistant antibiotics like cloxacillin.<sup>[5]</sup> The compound of interest, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, combines this privileged heterocycle with a phenyl ring and a carboxylic acid group, creating a molecule with significant potential for forming diverse intermolecular interactions that dictate its crystal packing and, by extension, its physicochemical properties.

## Structural Elucidation of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The definitive three-dimensional structure of the title compound ( $C_{11}H_9NO_3$ ) was determined by single-crystal X-ray diffraction, which remains the gold standard for unambiguous structural validation.<sup>[4]</sup>

## Molecular Geometry and Conformation

The analysis reveals a non-planar molecular conformation. The phenyl and isoxazole rings are twisted relative to each other, forming a significant dihedral angle of 56.64 (8) $^{\circ}$ .<sup>[1][2]</sup> This torsion is a critical structural feature, influencing how the molecule presents itself for intermolecular interactions.

In contrast, the carboxylic acid group is nearly coplanar with the isoxazole ring, as shown by the minimal C—C—C—O torsion angle of -3.3 (2) $^{\circ}$ .<sup>[1][2]</sup> This planarity facilitates the formation of strong hydrogen bonds, which are a dominant feature of the crystal packing. The bond lengths and angles within the molecule fall within normal ranges and are comparable to similar structures in the literature.<sup>[1][2]</sup>

## Crystallographic Data Summary

The crystallographic parameters provide a quantitative description of the crystal lattice. This data is essential for database deposition and for comparative analysis with related derivatives.

Parameter	Value	Reference
Chemical Formula	<chem>C11H9NO3</chem>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	203.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Crystal System	Monoclinic	<a href="#">[1]</a> <a href="#">[2]</a>
Space Group	P2 <sub>1</sub> /n	<a href="#">[2]</a>
a	11.953 (4) Å	<a href="#">[1]</a> <a href="#">[2]</a>
b	5.981 (2) Å	<a href="#">[1]</a> <a href="#">[2]</a>
c	14.142 (5) Å	<a href="#">[1]</a> <a href="#">[2]</a>
β	105.548 (6)°	<a href="#">[1]</a> <a href="#">[2]</a>
Volume	974.0 (6) Å <sup>3</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Z	4	<a href="#">[1]</a> <a href="#">[2]</a>
Temperature	273 K	<a href="#">[1]</a> <a href="#">[2]</a>
R-factor	0.039	<a href="#">[2]</a>

## Supramolecular Assembly: A Network of Interactions

The crystal structure is not merely defined by the individual molecule but by its organization into a three-dimensional lattice. This supramolecular assembly is governed by a hierarchy of non-covalent interactions.

### 2.3.1. Hydrogen Bonding

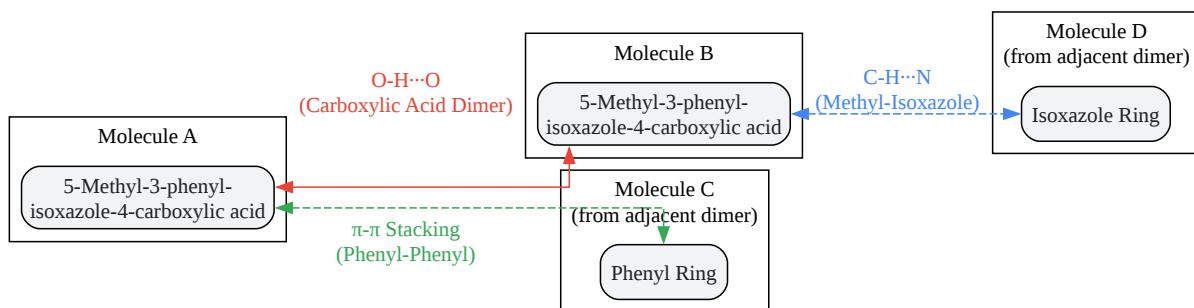
The most prominent interaction is the formation of "head-to-head" dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[\[1\]](#)[\[2\]](#) This is a classic and robust synthon for carboxylic acids, creating a stable, centrosymmetric dimer.

### 2.3.2. Weaker Interactions

These dimers are further linked into a three-dimensional network by a combination of weaker interactions:

- C—H $\cdots$ N Hydrogen Bonds: A C—H bond from a methyl group interacts with the nitrogen atom of a neighboring isoxazole ring.[1][2]
- $\pi$  $\cdots$  $\pi$  Stacking: The phenyl rings of adjacent dimers engage in  $\pi$  $\cdots$  $\pi$  stacking interactions, with a centroid–centroid distance of 3.9614 (17) Å.[1][2]

This network of interactions provides significant stability to the crystal lattice.



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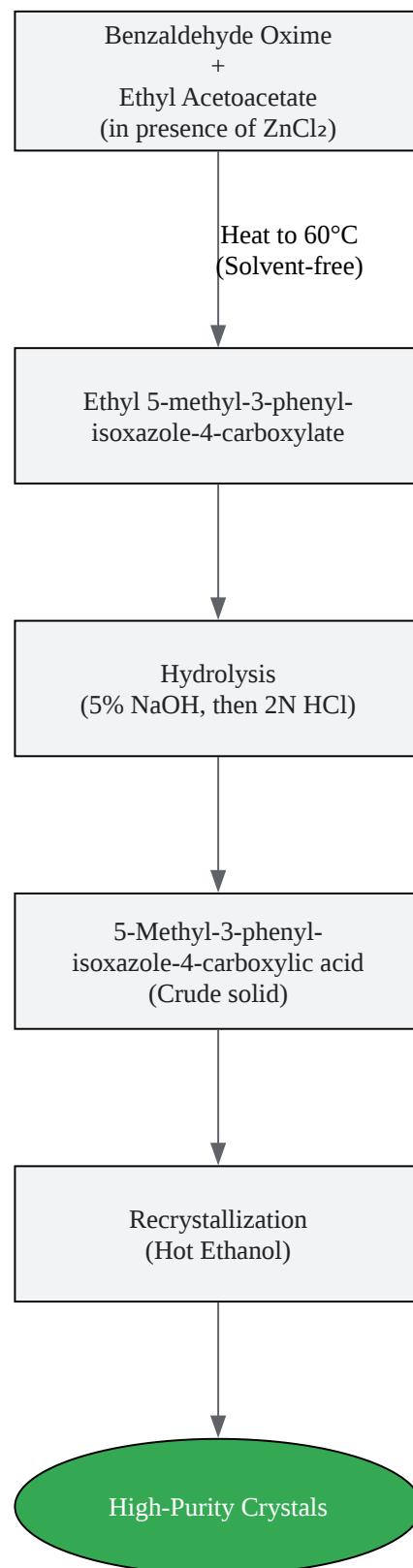
Caption: Key intermolecular interactions in the crystal lattice.

## Experimental Protocols: A Self-Validating Workflow

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to ensure the integrity of the final structural model.

## Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The synthesis is a two-step process starting from commercially available precursors. The rationale is to first construct the ethyl ester derivative, which is then hydrolyzed to the desired carboxylic acid.



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Caption: Synthetic and purification workflow.

## Protocol: Synthesis

- Reaction Setup: Combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) in a 10 ml round-bottomed flask.[1][2]
  - Rationale (Expertise & Experience): Zinc chloride acts as a Lewis acid catalyst to facilitate the condensation reaction. Using an excess of ethyl acetoacetate drives the reaction towards completion. Conducting the reaction solvent-free is an efficient, green chemistry approach that simplifies workup.
- Heating: Gradually heat the mixture to 60°C for approximately one hour.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Rationale: Moderate heating provides the necessary activation energy without causing decomposition of reactants or products. TLC is a critical in-process control to determine the point of reaction completion, preventing the formation of byproducts from prolonged heating.
- Isolation of Ester: Cool the mixture to room temperature. Add ethanol and stir for 30 minutes to precipitate the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1]
  - Rationale: The ethyl ester product has lower solubility in ethanol compared to the unreacted starting materials and the catalyst, allowing for its selective precipitation and initial purification.
- Hydrolysis: Treat the isolated ethyl ester with 5% aqueous sodium hydroxide (10 ml) at room temperature for about 4 hours.[1] Again, monitor completion via TLC.
  - Rationale: This is a standard saponification reaction. The hydroxide ion attacks the carbonyl carbon of the ester, leading to hydrolysis to the carboxylate salt. The 4-hour duration ensures complete conversion.
- Acidification and Precipitation: Acidify the reaction mixture with 2N hydrochloric acid. The carboxylic acid, being insoluble in the acidic aqueous medium, precipitates out.[1]
- Final Isolation: Filter the resulting solid to obtain the crude 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1]

## Crystallization: The Art of Crystal Growth

Obtaining a single crystal of sufficient quality for X-ray diffraction is often the most challenging step.[4] The goal is to encourage slow, ordered growth from a supersaturated solution.

### Protocol: Crystallization

- Solvent Selection: The crude product is recrystallized from hot ethanol.[1]
  - Rationale (Trustworthiness): An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol fits this profile for the title compound, allowing for the dissolution of the solid when hot and its controlled precipitation upon cooling, leaving impurities behind in the solution.
- Procedure: Dissolve the crude solid in a minimal amount of boiling ethanol to create a saturated solution.
- Crystal Growth: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it allows molecules the time to arrange themselves into a well-ordered crystal lattice. Rapid cooling often leads to the formation of small, polycrystalline, or amorphous solids unsuitable for single-crystal analysis.
- Isolation: Once crystals have formed, isolate them by filtration. A suitable crystal (typically  $>0.1$  mm in all dimensions) is selected for analysis.[4]

## X-ray Diffraction Analysis

This is a non-destructive technique that provides the ultimate proof of structure.[4]

### Protocol: Data Collection and Structure Refinement

- Mounting: A single, defect-free crystal is mounted on a goniometer.[4]
- Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated. The resulting diffraction pattern is recorded on a detector (e.g., a Bruker APEXII CCD area-detector).[1][4]

- **Structure Solution:** The collected diffraction data is processed to generate an electron density map of the crystal.[\[4\]](#) From this map, the positions of the individual atoms are determined using software like SHELXS97.[\[1\]](#)
- **Structure Refinement:** The initial atomic model is refined against the experimental data using programs such as SHELXL97 to achieve the best possible fit, resulting in the final, highly accurate molecular structure.[\[1\]](#)

## The Importance of Derivatives

The true power of the isoxazole scaffold lies in its derivatization. The core structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid can be readily modified to modulate its properties. For instance:

- **Esterification:** The carboxylic acid can be converted to various esters (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate), which can alter solubility and act as prodrugs.[\[6\]](#)
- **Amidation:** Conversion to amides (e.g., 5-Methyl-3-phenylisoxazole-4-carboxamide) introduces new hydrogen bond donors and acceptors, significantly changing the crystal packing and biological interactions.[\[7\]](#)
- **Aryl Substitution:** Modifying the phenyl ring can tune the electronic properties and steric profile of the molecule, directly impacting its biological activity, as seen in xanthine oxidase inhibitors.[\[8\]](#)

Each new derivative requires its own full structural characterization. While the core isoxazole geometry may remain similar, substituent changes can lead to dramatically different crystal packing (polymorphism), which in turn affects properties like melting point, stability, and bioavailability.

## Conclusion and Future Outlook

This guide has provided a comprehensive overview of the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, grounded in authoritative experimental data. We have detailed not only the final structure but also the logical, self-validating protocols for its synthesis and crystallization. The key takeaway for researchers is the profound link between molecular conformation, intermolecular interactions, and the resulting three-dimensional crystal lattice.

Understanding this relationship is fundamental to harnessing the full potential of the isoxazole scaffold in the development of new therapeutics and functional materials. Future work should focus on synthesizing a library of derivatives and performing comparative crystallographic analysis to build a robust, predictive model for the structure-property relationships in this important class of compounds.

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